N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a benzo[b]thiophene scaffold linked via a propan-2-yl chain to a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. The benzo[b]thiophene moiety is associated with enhanced lipophilicity and π-π stacking interactions, which may improve bioavailability and target binding in therapeutic applications . The 1,2,3-triazole ring is a pharmacophore known for diverse biological activities, including anticancer and antiepileptic effects, as seen in structurally related compounds .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10(16-15(20)13-8-19(2)18-17-13)7-11-9-21-14-6-4-3-5-12(11)14/h3-6,8-10H,7H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWUXBOPPBYBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CN(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using benzo[b]thiophene-3-boronic acid and an appropriate halide.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzo[b]thiophene moiety with a suitable alkylating agent under basic conditions.
Formation of the triazole ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the carboxamide group: The final step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound features a benzothiophene moiety linked to a triazole ring through a propan-2-yl group. The carboxamide group enhances its biological activity and solubility.
Medicinal Chemistry
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential in various therapeutic areas:
- Antimicrobial Activity : Related pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentration (MIC) values for these derivatives against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong potential for combating bacterial infections .
- Anti-inflammatory Activity : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, with some compounds achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
The compound's primary mechanism of action involves its interaction with serotonin receptors, particularly the 5-HT1A subtype. This interaction suggests potential implications for treating psychiatric disorders by modulating serotonin pathways .
Case Studies
- Anticancer Properties : A study highlighted the anticancer effects of triazole-containing hybrids, showing that some derivatives exhibited significant potency against cancer cell lines (e.g., HCT116) with IC50 values as low as 0.43 µM, indicating their potential as lead compounds in cancer therapy .
- Antifungal Effects : Research indicates that triazole-containing compounds can exhibit powerful antifungal properties, suggesting their utility in treating fungal infections .
Material Science Applications
The unique structural features of this compound may also lend themselves to applications in material science. The compound can serve as a building block for synthesizing new materials with tailored properties.
Mechanism of Action
The mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Serotonin Receptors: The compound binds to serotonin receptors, modulating their activity and influencing neurotransmitter levels.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can interfere with signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural Features and Inferred Activities
Key Observations:
Triazole vs. Tetrazole Rings: The target compound’s 1,2,3-triazole ring is distinct from the tetrazole in analogs from .
Substituent Effects :
- The methyl group on the triazole in the target compound may improve metabolic stability compared to the unsubstituted triazole in RFM (), which is an antiepileptic agent .
- The propan-2-yl linker in the target compound introduces conformational flexibility, contrasting with the rigid thiomorpholine-1,1-dioxide linker in Battula et al.’s antiproliferative hybrids .
Benzothiophene Orientation :
- Crystallographic data from shows that dihedral angles between benzothiophene and heterocyclic rings (e.g., 60.94° in tetrazole analog II) influence molecular conformation and packing. The target compound’s triazole may adopt distinct angles, affecting binding to targets like kinases or ion channels .
Table 2: Inferred Activity Profiles Based on Structural Analogs
Key Findings:
- Anticancer Potential: The benzo[b]thiophene group in the target compound aligns with tetrazole analogs () that show efficacy against solid tumors. However, replacing tetrazole with triazole may alter selectivity for targets like topoisomerases or proteasomes .
- CNS Applications : The triazole-carboxamide group resembles RFM (), which is effective in seizure models. The methyl substitution on the triazole in the target compound could reduce off-target effects compared to RFM’s fluorophenyl group .
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a unique structural arrangement that includes a benzothiophene moiety and a triazole ring, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 329.42 g/mol. The presence of the triazole ring is particularly noteworthy as it is associated with various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives of triazoles have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.1 | |
| Compound B | HCT-116 (Colon) | 2.6 | |
| N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-triazole | TBD | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-triazole-4-carboxamide has been evaluated for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound C | E. coli | 15 | |
| Compound D | S. aureus | 20 | |
| N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-triazole | TBD | TBD | TBD |
The biological activity of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-triazole is largely attributed to its interaction with specific biological targets. Key mechanisms include:
- Serotonin Receptor Modulation : The compound primarily targets the 5-HT1A serotonin receptors , which play a crucial role in mood regulation and various psychiatric disorders.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase, thereby disrupting DNA synthesis .
Study on Cytotoxicity
In a study assessing the cytotoxic effects of various triazole derivatives, one compound demonstrated an IC50 value of 16.19 μM against HCT-116 cells, indicating potent anticancer activity . This suggests that N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-triazole could exhibit similar or enhanced effects due to its unique structure.
Research on Antimicrobial Effects
Another research effort explored the antimicrobial properties of triazole derivatives against common pathogens. Compounds were tested for their ability to inhibit bacterial growth, with some exhibiting significant inhibition zones against S. aureus and E. coli, supporting the potential use of these compounds in treating infections .
Q & A
What are the optimal synthetic conditions for preparing N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
Level: Basic
Answer:
The synthesis typically involves coupling reactions under mild conditions. For example, a protocol adapted from similar triazole-carboxamide derivatives uses:
- Solvent: N,N-dimethylformamide (DMF) for solubility and reactivity .
- Base: Potassium carbonate (K₂CO₃, 1.2 mmol) to deprotonate intermediates and facilitate nucleophilic substitution .
- Reagents: Alkyl halides (RCH₂Cl, 1.1 mmol) for functionalization at the triazole moiety .
- Temperature: Room temperature (20–25°C) to minimize side reactions .
Variations in solvent (e.g., acetonitrile for faster kinetics) or base (e.g., triethylamine for milder conditions) can optimize yield and purity .
How can researchers validate the structural integrity and purity of this compound?
Level: Basic
Answer:
Characterization relies on multi-modal analytical techniques:
- 1H/13C NMR: Confirm regioselectivity of the triazole ring and substitution patterns on the benzo[b]thiophene moiety. For example, aromatic protons in benzo[b]thiophene appear as distinct doublets (δ 7.2–7.8 ppm) .
- HPLC: Assess purity (>95% by reverse-phase chromatography with C18 columns) .
- Mass Spectrometry (m/z): Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₅N₄OS: 327.08; observed: 327.1) .
Cross-referencing experimental data with computational predictions (e.g., NMR chemical shift simulations) resolves ambiguities .
What computational strategies are effective for predicting reactivity and optimizing synthesis?
Level: Advanced
Answer:
Integrated computational-experimental frameworks, such as those from ICReDD, enhance reaction design:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify low-energy pathways for triazole ring formation .
- Reaction Path Search Algorithms: Narrow down optimal conditions (e.g., solvent, catalyst) by simulating activation energies .
- Hirshfeld Surface Analysis: Predict crystal packing and stability of intermediates, critical for scaling up synthesis .
For example, DFT studies on analogous thiadiazole derivatives revealed steric effects from substituents on reaction rates .
How should researchers address contradictions in spectroscopic or chromatographic data?
Level: Advanced
Answer:
Data discrepancies often arise from:
- Regioisomeric Byproducts: Use 2D NMR (e.g., HSQC, HMBC) to distinguish between triazole isomers .
- Solvent Artifacts: Re-run HPLC with alternative mobile phases (e.g., acetonitrile/water vs. methanol/water) to confirm retention times .
- Dynamic Equilibria: Variable-temperature NMR (e.g., 25°C to 60°C) can reveal conformational exchange broadening signals .
Case Study: In a study of benzothiazole analogs, conflicting NOESY correlations were resolved by X-ray crystallography, confirming the dominant tautomer .
What methodologies are recommended for studying the reaction mechanism of triazole-carboxamide formation?
Level: Advanced
Answer:
Mechanistic insights require:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated reagents to identify rate-determining steps (e.g., C–N bond formation) .
- In Situ Monitoring: ReactIR or Raman spectroscopy tracks intermediate species (e.g., nitrene intermediates in Huisgen cycloadditions) .
- Trapping Experiments: Add thiophiles (e.g., triphenylphosphine) to intercept reactive intermediates .
For example, in thiadiazole syntheses, POCl₃-mediated cyclization was shown to proceed via a thiourea intermediate .
How can researchers design analogs to improve bioactivity while maintaining synthetic feasibility?
Level: Advanced
Answer:
Rational analog design involves:
- SAR Studies: Modify substituents on the benzo[b]thiophene or triazole moieties. For instance, electron-withdrawing groups (e.g., –NO₂) enhance metabolic stability .
- Retrosynthetic Analysis: Prioritize modular steps (e.g., click chemistry for triazole assembly) to streamline diversification .
- ADMET Predictions: Use tools like SwissADME to balance lipophilicity (LogP <5) and solubility (>50 µM) .
Example: Fluorine substitution at the thiophene ring improved binding affinity in related benzothiazole carboxamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
